Methyl 2-hydroxycyclopentanecarboxylate
Description
Methyl 2-hydroxycyclopentanecarboxylate is a cyclopentane-derived ester featuring a hydroxyl group at the 2-position and a methyl ester moiety. For instance, derivatives such as (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclopentanecarboxylate (CAS: 1988779-13-0) are critical in synthesizing antiviral agents like paramivir . The compound’s hydroxyl and ester groups enable diverse reactivity, including ester hydrolysis, hydroxyl protection/deprotection, and participation in stereoselective syntheses, as seen in fungicide intermediate preparations .
Properties
IUPAC Name |
methyl 2-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIOOIEGQJDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxycyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of methyl 2-oxocyclopentanecarboxylate using a reducing agent like sodium borohydride. This reaction is usually performed in an alcohol solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Methyl 2-oxocyclopentanecarboxylate.
Reduction: Methyl 2-hydroxycyclopentanol.
Substitution: Methyl 2-chlorocyclopentanecarboxylate.
Scientific Research Applications
Organic Synthesis
Methyl 2-hydroxycyclopentanecarboxylate serves as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds, including pharmaceuticals and agrochemicals.
Key Reactions:
- Esterification: The hydroxyl group can be esterified to form different esters.
- Reduction: The ester can be reduced to produce alcohols using reducing agents like lithium aluminum hydride.
- Oxidation: The hydroxyl group can be oxidized to yield ketones or carboxylic acids.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its interactions with biological systems are being explored to understand its effects on metabolic pathways.
Potential Therapeutic Applications:
- Development of enzyme inhibitors.
- Synthesis of compounds with anti-inflammatory or analgesic properties.
Biochemical Research
This compound is utilized in biochemical assays and studies involving enzyme-catalyzed reactions. It can act as a substrate for various enzymes, facilitating the investigation of enzyme mechanisms and kinetics.
Biochemical Interactions:
- Interaction with specific enzymes that may lead to the formation of biologically active metabolites.
- Study of metabolic pathways influenced by this compound.
Industrial Applications
In the industrial sector, this compound is employed in the production of fine chemicals and as a precursor for agrochemicals and fragrances. Its unique properties make it suitable for applications requiring specific reactivity profiles.
Case Study 1: Enzyme Interaction Studies
Research has shown that this compound can interact with specific enzymes involved in metabolic pathways. A study focused on its role as a substrate for cytochrome P450 enzymes demonstrated its potential for influencing drug metabolism.
Case Study 2: Synthesis of Anti-inflammatory Agents
In a synthetic route aimed at developing new anti-inflammatory agents, this compound was successfully used as an intermediate. The resulting compounds showed promising activity in preclinical models, indicating its utility in drug development.
Mechanism of Action
The mechanism of action of methyl 2-hydroxycyclopentanecarboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its hydroxyl and ester groups may interact with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-hydroxycyclopentanecarboxylate with structurally related cyclopentanecarboxylate derivatives, focusing on molecular features, applications, and hazards.
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Stability
Table 3: Toxicity and Handling
Key Research Findings
Pharmaceutical Relevance : Derivatives of this compound, such as the paramivir intermediate, demonstrate the compound’s utility in antiviral drug development. Stereochemical complexity in these derivatives necessitates precise synthetic protocols .
Synthetic Flexibility : Analogous compounds like methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate () highlight the role of cyclopentanecarboxylates in agrochemical synthesis, where substituents dictate biological activity .
Hazard Profiles: Methyl 3-aminocyclopentanecarboxylate exhibits acute toxicity (H302) and irritancy (H315/H319), requiring stringent handling protocols , whereas hydroxylated analogs may pose lower risks due to reduced reactivity.
Biological Activity
Methyl 2-hydroxycyclopentanecarboxylate (MHC) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 144.17 g/mol. Its structure features a cyclopentane ring with a hydroxyl group and a carboxylate ester, which are crucial for its biological interactions.
Biological Activities
1. Anti-inflammatory Activity
Research has indicated that MHC exhibits anti-inflammatory properties. In vitro studies have shown that MHC can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is significant given the role of inflammation in various chronic diseases.
2. Antioxidant Properties
MHC has demonstrated antioxidant activity, which is vital for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage and potentially lowering the risk of diseases associated with oxidative stress.
3. Antimicrobial Activity
Preliminary research suggests that MHC possesses antimicrobial properties against certain bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition of growth at specific concentrations.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of MHC in a murine model of acute inflammation. The results indicated that administration of MHC significantly reduced paw edema compared to controls, supporting its potential as an anti-inflammatory agent .
Case Study 2: Antioxidant Activity Assessment
In another study, the antioxidant capacity of MHC was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. MHC exhibited a dose-dependent scavenging effect, with IC50 values comparable to those of established antioxidants such as ascorbic acid .
Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-hydroxycyclopentanecarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of 2-hydroxycyclopentanecarboxylic acid with methanol under acid catalysis (e.g., H₂SO₄). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., 1:5 molar ratio of acid to alcohol) to improve yield. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is advised to isolate the ester .
- Key Parameters : Temperature control (60–80°C), catalyst concentration (5–10 mol%), and inert atmosphere (N₂) to prevent oxidation of the hydroxyl group .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Guidelines : Store in airtight containers under inert gas (argon) at 2–8°C to minimize hydrolysis or oxidation. Avoid exposure to moisture, as ester groups are prone to hydrolytic degradation .
- Contradictions : Some analogs (e.g., Methyl 2-cyclopentanonecarboxylate) are stable at room temperature, but hydroxylated derivatives require stricter storage due to hydrogen bonding and reactivity .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodology : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution (lipases) to achieve enantioselective esterification. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry .
- Data Analysis : Compare NMR coupling constants (e.g., J-values for vicinal protons) with computational models (DFT calculations) to confirm stereochemistry .
Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative conditions?
- Protocol : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS analysis to detect oxidation byproducts (e.g., ketone or epoxide derivatives). Use high-resolution mass spectrometry (HRMS) for structural elucidation .
- Contradictions : While GC-MS is standard for volatile esters, polar degradation products may require derivatization (e.g., silylation) for accurate detection .
Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic acyl substitution reactions?
- Experimental Design : Compare reaction rates with non-hydroxylated analogs (e.g., Methyl cyclopentanecarboxylate) using kinetic studies (UV-Vis or NMR). The hydroxyl group may act as an intramolecular nucleophile or form hydrogen-bonded intermediates, altering reactivity .
- Data Interpretation : Use Hammett plots or Brønsted analysis to quantify electronic effects of the hydroxyl substituent .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in bulk synthesis?
- Best Practices : Use fume hoods, nitrile gloves, and sealed reactors to avoid inhalation/contact. Dispose of waste via licensed facilities, as ester hydrolysis products may be environmentally persistent .
- Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and consult a physician .
Research Gaps and Contradictions
- Synthesis Scalability : While small-scale synthesis is well-documented, scaling up may require alternative catalysts (e.g., immobilized lipases) to maintain yield .
- Ecotoxicity Data : Limited ecotoxicological studies exist for hydroxylated cyclopentanecarboxylates, necessitating OECD 301/302 testing for biodegradation and aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
